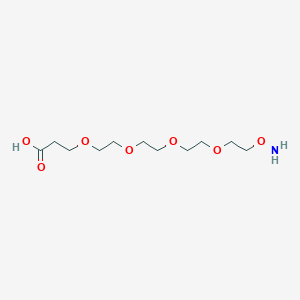

氨基氧基-PEG4-酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aminooxy-PEG4-acid is a PEG derivative containing an aminooxy group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy group can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .

Molecular Structure Analysis

The molecular weight of Aminooxy-PEG4-acid is 281.3 g/mol . The molecular formula is C11H23NO7 . The structure contains an aminooxy group and a terminal carboxylic acid .Chemical Reactions Analysis

The aminooxy group in Aminooxy-PEG4-acid can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .科学研究应用

生物相容性水凝胶

氨基氧基-PEG4-酸用于制造生物相容性水凝胶。这些水凝胶通过肟点击化学形成,使用八臂氨基氧基聚(乙二醇)(PEG)与戊二醛混合。已发现这些水凝胶支持细胞粘附并结合间充质干细胞 (MSC),显示出高细胞活力和增殖。这些水凝胶的机械性能、凝胶化动力学和水溶胀率是可调节的,这增强了它们对各种生物医学应用的适应性 (Grover 等,2012)。

靶向放射治疗

氨基氧基-PEG4-酸在靶向放射治疗中与整联蛋白 αvβ3 结合至关重要。它用于合成环状 RGD 肽,在整联蛋白 αvβ3 靶向能力、生物分布特征、排泄动力学和 111In 标记的环状 RGD 肽的代谢稳定性中发挥重要作用。该应用对于整联蛋白 αvβ3 阳性肿瘤的靶向放射治疗至关重要 (Shi 等,2011)。

化学选择性偶联至蛋白质

通过原子转移自由基聚合 (ATRP) 合成的氨基氧基末端官能聚合物(氨基氧基-PEG4-酸在其中起关键作用)用于与乙酰丙酸修饰的蛋白质进行化学选择性肟形成。该方法对于创建定义明确的生物偶联物至关重要,展示了氨基氧基-PEG4-酸在蛋白质修饰和药物递送系统中的多功能性 (Heredia 等,2007)。

治疗中的 PEG 化

使用氨基氧基-PEG4-酸的 PEG 化过程对制药领域产生了重大影响。它涉及将 PEG 共价连接到肽和蛋白质以屏蔽抗原性和免疫原性表位、改变生物分布并增加多肽的表观大小,从而减少肾小球滤过。该过程对于提高治疗性蛋白质和肽的溶解度、稳定性和功效至关重要 (Roberts 等,2002)。

位点特异性 PEG 化

在蛋白质药物开发领域,将线性 PEG 连接到肽和蛋白质是一个重要的里程碑。然而,传统方法通常会导致蛋白质活性降低的异质 PEG 化混合物。氨基氧基-PEG4-酸通过化学选择性靶向规范和非常规氨基酸并改善肽和蛋白质治疗剂的药代动力学,促进了位点特异性方法 (Nischan & Hackenberger,2014)。

安全和危害

属性

IUPAC Name |

3-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO7/c12-19-10-9-18-8-7-17-6-5-16-4-3-15-2-1-11(13)14/h1-10,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYSJSIIVZPQED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCON)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aminooxy-PEG4-acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

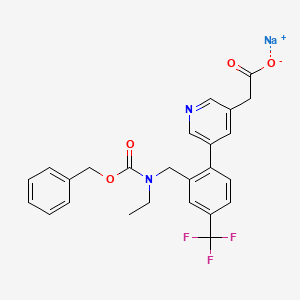

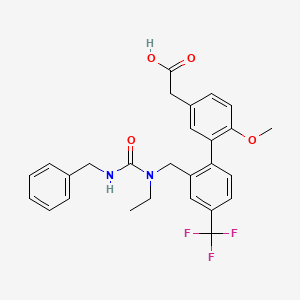

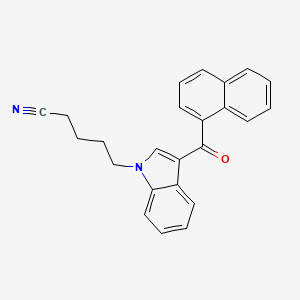

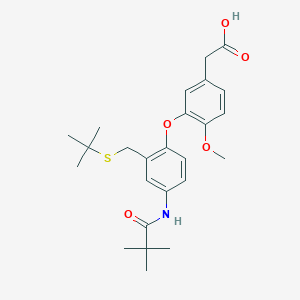

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-Bis-[benzylidene-4-boronic acid]-1-methylpiperidin-4-one](/img/structure/B605364.png)

![(S)-3-Cyclopropyl-3-(3-((2-(5,5-dimethylcyclopent-1-en-1-yl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-yl)methoxy)phenyl)propanoic acid](/img/structure/B605367.png)

![5-[[3-(2,2-Dimethylcyclopentyl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B605378.png)

![4-{4-[1-(2,4-dichlorophenyl)-4-methyl-3-[(piperidin-1-yl)carbamoyl]-1H-pyrazol-5-yl]phenyl}but-3-yn-1-yl nitrate](/img/structure/B605381.png)